5-Hydroxy-2-aminotetralin
Overview
Description
5-Hydroxy-2-aminotetralin: is a chemical compound belonging to the class of aminotetralins. It is structurally characterized by a tetralin ring system with a hydroxyl group at the 5-position and an amino group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly as a dopamine receptor agonist.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-aminotetralin typically involves the following steps:
Starting Material: The synthesis often begins with a tetralin derivative.
Hydroxylation: Introduction of the hydroxyl group at the 5-position can be achieved through various hydroxylation reactions.
Amination: The amino group at the 2-position is introduced through amination reactions, which may involve the use of amines and catalysts.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Hydroxy-2-aminotetralin can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 2-aminotetralin.
Substitution: The compound can participate in substitution reactions, where the hydroxyl or amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: 2-Aminotetralin.
Substitution Products: Derivatives with different functional groups replacing the hydroxyl or amino group.
Scientific Research Applications
Chemistry: 5-Hydroxy-2-aminotetralin is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its interactions with biological targets, particularly dopamine receptors. It serves as a model compound for understanding receptor-ligand interactions and the development of receptor-specific drugs.
Medicine: The compound has potential therapeutic applications due to its activity as a dopamine receptor agonist. It is investigated for its potential use in treating neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
5-Hydroxy-2-aminotetralin exerts its effects primarily through its interaction with dopamine receptors. It acts as an agonist, binding to these receptors and mimicking the action of dopamine. This interaction leads to the activation of downstream signaling pathways, which can result in various physiological effects. The compound’s ability to selectively target specific dopamine receptor subtypes makes it a valuable tool in pharmacological research.
Comparison with Similar Compounds
2-Aminotetralin: Lacks the hydroxyl group at the 5-position.
5,6-Dihydroxy-2-aminotetralin: Contains an additional hydroxyl group at the 6-position.
7-Hydroxy-2-aminotetralin: Hydroxyl group is at the 7-position instead of the 5-position.
Uniqueness: 5-Hydroxy-2-aminotetralin is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the hydroxyl group at the 5-position enhances its interaction with certain dopamine receptor subtypes, making it a more selective and potent agonist compared to its analogs.
Properties
IUPAC Name |
6-amino-5,6,7,8-tetrahydronaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,12H,4-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBNLLGXUCCYFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00915544 | |
Record name | 6-Amino-5,6,7,8-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00915544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94425-22-6 | |
Record name | 5-Hydroxy-2-aminotetralin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094425226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-5,6,7,8-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00915544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-hydroxy-2-aminotetralin exert its effects on the dopaminergic system?
A: this compound derivatives act as dopamine agonists, primarily targeting D2 dopamine receptors. [, ] These compounds bind to D2 receptors, mimicking the actions of dopamine and triggering downstream signaling pathways. This interaction ultimately influences dopamine-related processes such as movement, reward, and motivation.
Q2: How does the structure of this compound derivatives influence their activity and selectivity for dopamine receptors?
A: Research indicates that modifications to the N-alkyl substituents of this compound derivatives significantly impact their dopaminergic activity. [] For instance, introducing functional groups to these substituents can enhance binding affinity and agonist potency, particularly at the D2 receptor subtype. Studies suggest that these modifications might exploit an accessory binding site on the receptor, similar to the binding site for ergoline derivatives. [] Specifically, the larger N-alkyl substituent of 5-hydroxy-2-aminotetralins appears to interact with this site, influencing the overall binding affinity and functional activity of the molecule.
Q3: What makes N,N-dipropyl-8-hydroxy-3-chromanamine (DP-8OH-3CA) unique compared to its carbon analog, N,N dipropyl-5-hydroxy-2-aminotetralin (DP-5OH-AT)?
A: DP-8OH-3CA, an oxygen isostere of DP-5OH-AT, demonstrates a unique pharmacological profile. While both compounds act as D2 dopamine agonists, DP-8OH-3CA exhibits enhanced selectivity for presynaptic D2 receptors compared to its carbon counterpart. [] This selectivity translates to a greater ability to influence dopamine synthesis and release at the presynaptic level, potentially leading to distinct therapeutic effects. Additionally, DP-8OH-3CA displays an advantageous oral to intraperitoneal administration ratio, highlighting its potential for improved drug delivery. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.